Increased Lipophilicity (LogP) of 1-Isopropyl-1H-imidazole-4-carbaldehyde Compared to N-Methyl Analog
The N-isopropyl substitution on 1-Isopropyl-1H-imidazole-4-carbaldehyde confers a higher predicted octanol-water partition coefficient (LogP) compared to the N-methyl analog. This difference in lipophilicity directly impacts membrane permeability and compound solubility in biological assays. The predicted LogP for 1-Isopropyl-1H-imidazole-4-carbaldehyde is 1.28 . In contrast, the LogP for 1-Methyl-1H-imidazole-4-carbaldehyde is 0.60 [1]. This represents a 0.68 log unit increase, which translates to a roughly 4.8-fold higher theoretical partition into a hydrophobic phase.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.28 |
| Comparator Or Baseline | 1-Methyl-1H-imidazole-4-carbaldehyde: LogP = 0.60 |
| Quantified Difference | ΔLogP = +0.68 (approx. 4.8x higher partition) |
| Conditions | Predicted LogP values (XLogP3-AA) from PubChem and ChemSrc |
Why This Matters
A higher LogP can improve passive diffusion across biological membranes, a critical parameter for intracellular target engagement in early drug discovery, guiding selection for specific assay conditions.
- [1] PubChem. 1-Methyl-1H-imidazole-4-carbaldehyde. Compound Summary. Predicted LogP (XLogP3-AA). Retrieved April 2026. View Source
